5-Ethyl-4,6-dimethylpyrimidin-2-amine
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Overview
Description
5-Ethyl-4,6-dimethylpyrimidin-2-amine is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are diazine compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dimethylpyrimidin-2-amine typically involves the condensation of β-dicarbonyl compounds with amines. One common method involves the reaction of ethyl acetoacetate with guanidine under basic conditions, followed by alkylation with ethyl iodide to introduce the ethyl group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to accelerate the reaction process. This method not only reduces reaction times but also increases yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4,6-dimethylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyrimidine derivatives.
Substitution: Alkylated or acylated pyrimidine derivatives.
Scientific Research Applications
5-Ethyl-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antitrypanosomal and antiplasmodial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting key enzymes involved in the metabolic pathways of pathogens. The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dimethylpyrimidine: Lacks the ethyl group at the 5-position.
4,6-Dimethylpyrimidin-2-amine: Lacks both the ethyl group at the 5-position and the amino group at the 2-position.
Uniqueness
5-Ethyl-4,6-dimethylpyrimidin-2-amine is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C8H13N3 |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
5-ethyl-4,6-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3/c1-4-7-5(2)10-8(9)11-6(7)3/h4H2,1-3H3,(H2,9,10,11) |
InChI Key |
HLBPSRCFSRTYJO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C(N=C1C)N)C |
Origin of Product |
United States |
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